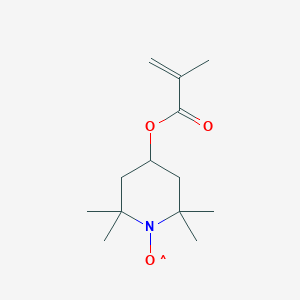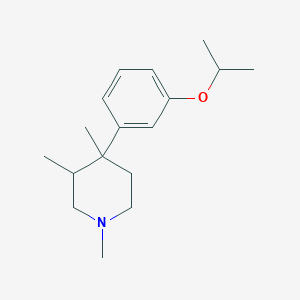
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TIPP is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has been extensively studied for its potential use in the treatment of chronic pain, addiction, and other related disorders.
作用機序
TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP also exhibits a low affinity for the delta and kappa opioid receptors, reducing the potential for adverse effects.
生化学的および生理学的効果
TIPP produces potent analgesic effects, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction. TIPP produces minimal adverse effects, making it a promising therapeutic agent.
実験室実験の利点と制限
TIPP is a synthetic compound that can be easily synthesized in the laboratory. The compound exhibits potent analgesic effects with minimal adverse effects, making it a promising therapeutic agent. However, due to the potent analgesic effects of TIPP, caution must be taken when handling the compound in the laboratory.
将来の方向性
TIPP has significant potential for the treatment of chronic pain, addiction, and other related disorders. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP in humans.
Conclusion:
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has significant potential for the treatment of chronic pain, addiction, and other related disorders. TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP produces minimal adverse effects, making it a promising therapeutic agent. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse.
合成法
The synthesis of TIPP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 1,3-dimethyl-4-piperidone to produce 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-one. This intermediate is then reacted with 2-bromo-1-(propan-2-yloxy)benzene to produce TIPP. The synthesis of TIPP is a relatively straightforward process and can be achieved using standard laboratory equipment.
科学的研究の応用
TIPP has been extensively studied for its potential therapeutic benefits. The compound exhibits potent analgesic effects, making it a potential candidate for the treatment of chronic pain. TIPP has also been studied for its potential use in the treatment of addiction and other related disorders. The compound has been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction.
特性
IUPAC Name |
1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

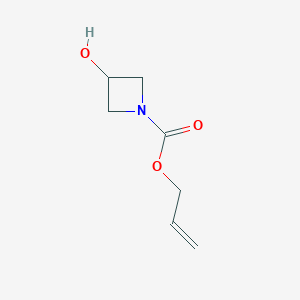
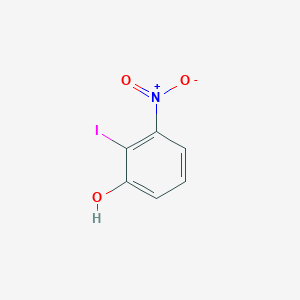
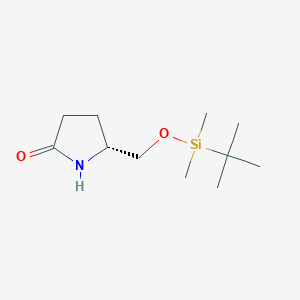
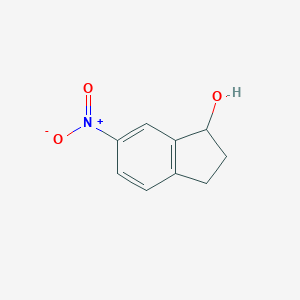
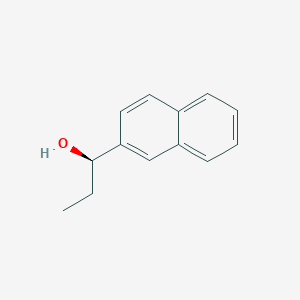
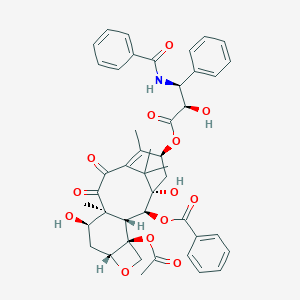
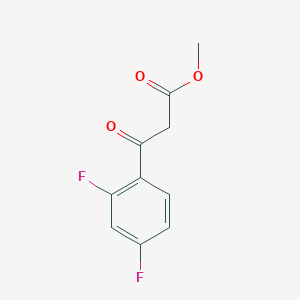

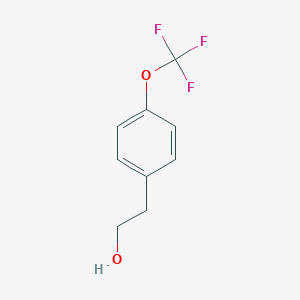
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
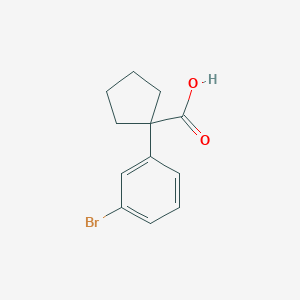
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
